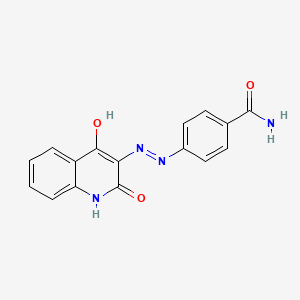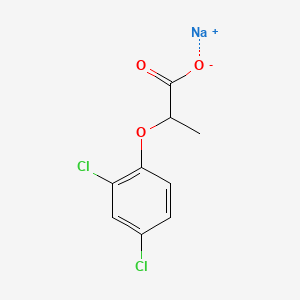![molecular formula C37H26Br2O2 B12670355 1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol CAS No. 188432-91-9](/img/structure/B12670355.png)
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol: is a complex organic compound that consists of two distinct moieties: a brominated biphenyl structure and a hydroxy-substituted fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-bromophenyl)benzene can be synthesized through a series of bromination reactions starting from biphenyl. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective bromination.
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxy group is introduced through subsequent hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of these compounds typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final products. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol undergo various chemical reactions, including:
Substitution Reactions: Both compounds can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: These compounds can undergo Suzuki-Miyaura coupling reactions to form more complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters under mild conditions.
Major Products
Substitution: Amino or thiol-substituted biphenyls and fluorenes.
Oxidation: Quinones and other oxidized phenolic derivatives.
Coupling: Extended biaryl and polyaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol have diverse applications in scientific research:
Materials Science: These compounds are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The hydroxy-substituted fluorene moiety is of interest for its potential antioxidant and anti-inflammatory properties.
Industrial Applications: Used in the production of polymers and resins with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific applications:
Electronic Properties: In materials science, the brominated biphenyl and hydroxy-fluorene structures contribute to the electronic properties of semiconductors and LEDs by facilitating charge transport and light emission.
Biological Activity: In medicinal chemistry, the hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can interact with biological targets such as enzymes and receptors, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a bromophenyl group.
4-Bromo-4’-hydroxybiphenyl: Similar biphenyl structure with a hydroxy group instead of a fluorene moiety.
9,9-Bis(4-hydroxyphenyl)fluorene: Similar fluorene structure with two hydroxy groups.
Uniqueness
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol is unique due to the combination of brominated biphenyl and hydroxy-substituted fluorene structures. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
188432-91-9 |
|---|---|
Molekularformel |
C37H26Br2O2 |
Molekulargewicht |
662.4 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H18O2.C12H8Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-16,26-27H;1-8H |
InChI-Schlüssel |
CFVSWDWYDFZODZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |
Verwandte CAS-Nummern |
188432-91-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


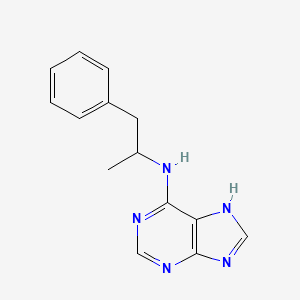


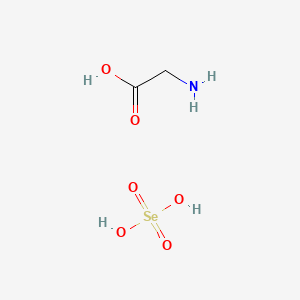
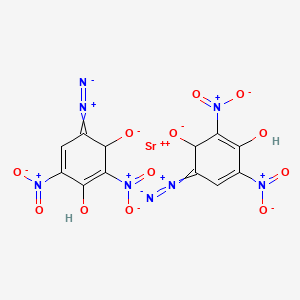
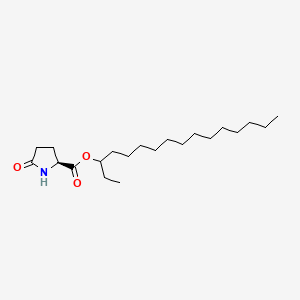


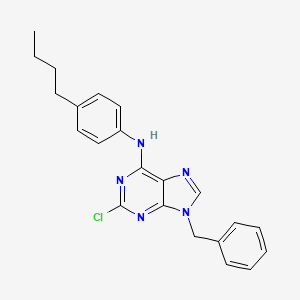
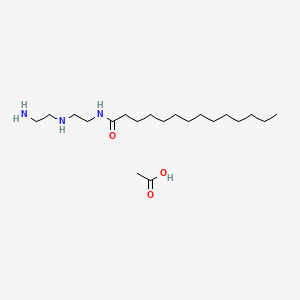
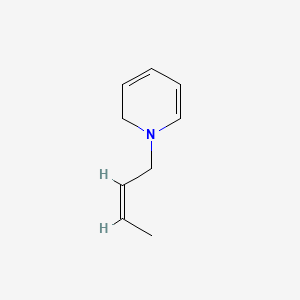
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
